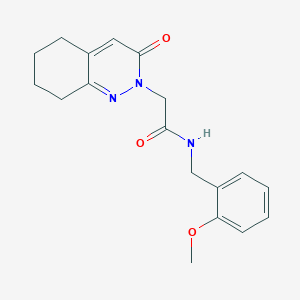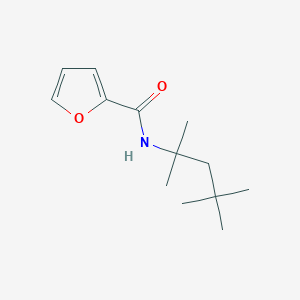![molecular formula C15H13FN2O B5700981 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, also known as 4'-O-methylfluoro-DMH, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the class of heterocyclic aromatic compounds and is known to have a variety of biological activities.
作用機序
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts. This molecule reacts with DNA to form covalent adducts, which can lead to mutations and other forms of DNA damage. The formation of DNA adducts by 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is thought to be mediated by the activation of cytochrome P450 enzymes, which convert the compound into a reactive intermediate that can react with DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine are primarily related to its ability to induce DNA damage. This molecule has been shown to cause mutations in bacterial and mammalian cells, as well as to induce tumors in animal models. Additionally, 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been shown to induce oxidative stress and to alter the expression of genes involved in DNA repair and cell cycle regulation.
実験室実験の利点と制限
One advantage of using 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in lab experiments is its ability to induce DNA damage and mutagenesis, which can be used to study the mechanisms of carcinogenesis and to evaluate potential chemopreventive agents. Additionally, this molecule is relatively easy to synthesize and is commercially available. However, one limitation of using 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for research involving 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. One area of research is the development of new chemopreventive agents that can inhibit the formation of DNA adducts by this molecule. Additionally, there is a need to develop more sensitive and specific methods for detecting DNA adducts in vivo, which can be used to assess the exposure of individuals to mutagenic compounds. Finally, there is a need to further investigate the mechanisms of DNA repair and cell cycle regulation in response to DNA damage induced by 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine.
合成法
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the reaction of 3-fluoro-4-methoxyaniline with 2,3-dimethylimidazole in the presence of a palladium catalyst. This reaction leads to the formation of the intermediate 2-(3-fluoro-4-methoxyphenyl)-2,3-dimethylimidazoline, which is then treated with a methylating agent to produce the final product.
科学的研究の応用
2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been widely used in scientific research due to its ability to induce DNA damage and mutagenesis. This molecule has been used to study the mechanisms of DNA adduct formation and repair, as well as the role of DNA damage in carcinogenesis. Additionally, 2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been used to evaluate the efficacy of potential chemopreventive agents and to screen for compounds that can inhibit DNA damage and mutagenesis.
特性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWGAOFKZCCRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)

![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)


![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)

